

2-Chloro-3-(chloromethyl)pyrazine CAS number 45660-95-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-(chloromethyl)pyrazine

Cat. No.: B1370283

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-(chloromethyl)pyrazine**

Topic: **2-Chloro-3-(chloromethyl)pyrazine** CAS Number: 45660-95-5 Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block

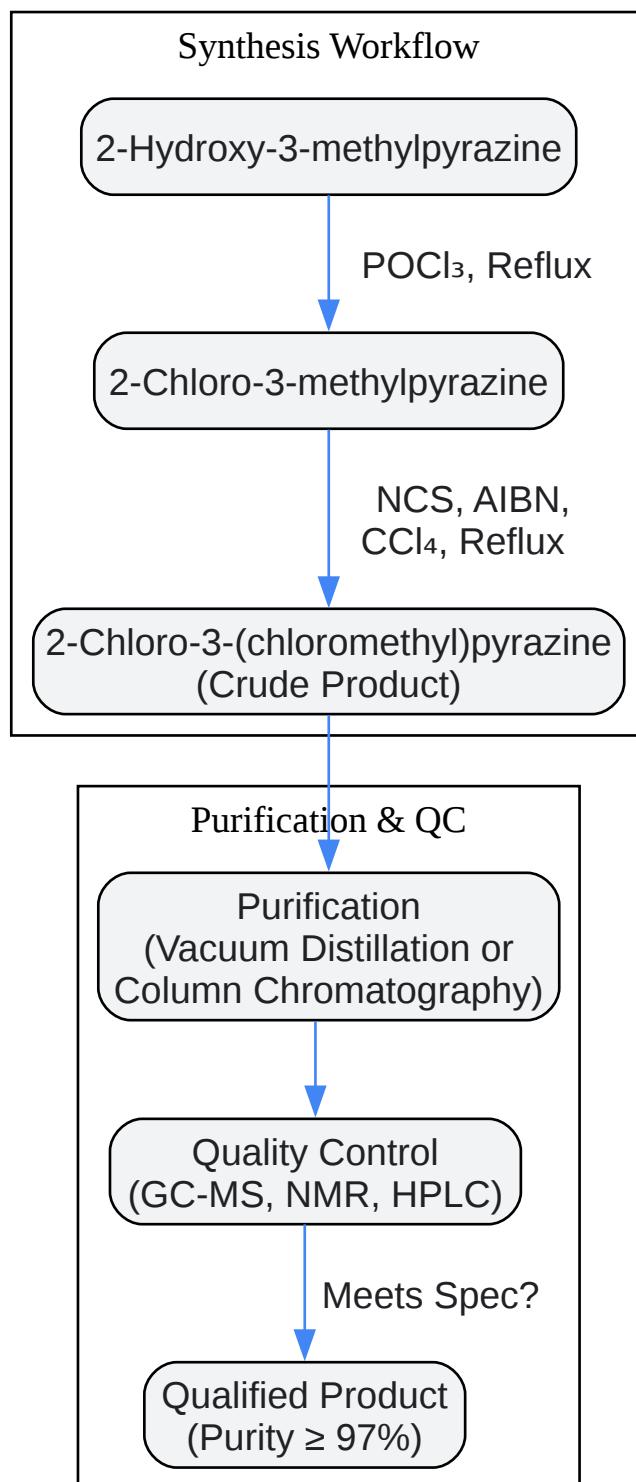
2-Chloro-3-(chloromethyl)pyrazine is a disubstituted pyrazine derivative that serves as a highly valuable and reactive intermediate in modern synthetic organic chemistry. The pyrazine ring itself is a privileged scaffold found in numerous biologically active compounds, including approved pharmaceuticals and natural products.^{[1][2]} The unique arrangement of two distinct reactive chlorine atoms on this molecule—one on the aromatic ring and one on the benzylic-like methyl group—provides chemists with a powerful tool for constructing complex molecular architectures. Its primary utility lies in its role as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of smoking cessation therapies.^{[3][4][5]} This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling, designed for professionals engaged in chemical research and drug discovery.

Physicochemical and Structural Properties

Understanding the fundamental properties of **2-Chloro-3-(chloromethyl)pyrazine** is critical for its effective use in synthesis. The compound is typically supplied as a liquid or a low-melting solid with a purity of 95% or higher.^{[6][7][8]}

Property	Value	Source
CAS Number	45660-95-5	[6] [9]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[6] [9] [10]
Molecular Weight	163.01 g/mol	[9]
Appearance	Liquid or powder	[11]
Purity	Typically >95%	[7] [8]
Exact Mass	161.9751535 g/mol	[6] [9]
Topological Polar Surface Area	25.8 Å ²	[9]
InChI Key	YQGZWZWIEBRCJW- UHFFFAOYSA-N	[9]
Canonical SMILES	C1=CN=C(C(=N1)CCl)Cl	[9]
Storage Conditions	Store in a cool, dry, well-ventilated place.	[6] [11]

Synthesis and Purification Strategy


While commercial suppliers offer this reagent, understanding its synthesis is crucial for process development and cost management in large-scale campaigns. A logical and efficient synthetic route proceeds from the more readily available 2-chloro-3-methylpyrazine. The key transformation is a selective free-radical chlorination of the methyl group.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into the preparation of the precursor followed by the critical side-chain chlorination.

- Chlorination of Precursor: The synthesis of the intermediate, 2-chloro-3-methylpyrazine, is typically achieved by treating 2-hydroxy-3-methylpyrazine with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and robust method for converting hydroxyl groups on electron-deficient heterocycles into chlorides.

- Side-Chain Radical Chlorination: The methyl group of 2-chloro-3-methylpyrazine is then chlorinated. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation. Reagents like N-Chlorosuccinimide (NCS), initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN), are ideal for this transformation, offering good selectivity for the methyl group over the aromatic ring.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Side-Chain Chlorination

This protocol details the conversion of 2-chloro-3-methylpyrazine to the target compound.

- **Vessel Preparation:** Charge a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet with 2-chloro-3-methylpyrazine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl_4).
- **Reagent Addition:** Add N-Chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the mixture.
- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C for CCl_4) under a nitrogen atmosphere. The use of a radical initiator (AIBN) is critical as it decomposes upon heating to generate radicals, which initiate the chain reaction required for the selective chlorination of the methyl group.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a brine wash.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **2-Chloro-3-(chloromethyl)pyrazine**.

Purification Protocol

The crude product often contains unreacted starting material and dichlorinated byproducts.

- **Vacuum Distillation:** For larger scales, vacuum distillation is an effective method to purify the product based on its boiling point.
- **Column Chromatography:** For smaller scales or to achieve very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended. The separation relies on the polarity difference between the product, starting material, and byproducts.

Chemical Reactivity and Synthetic Applications

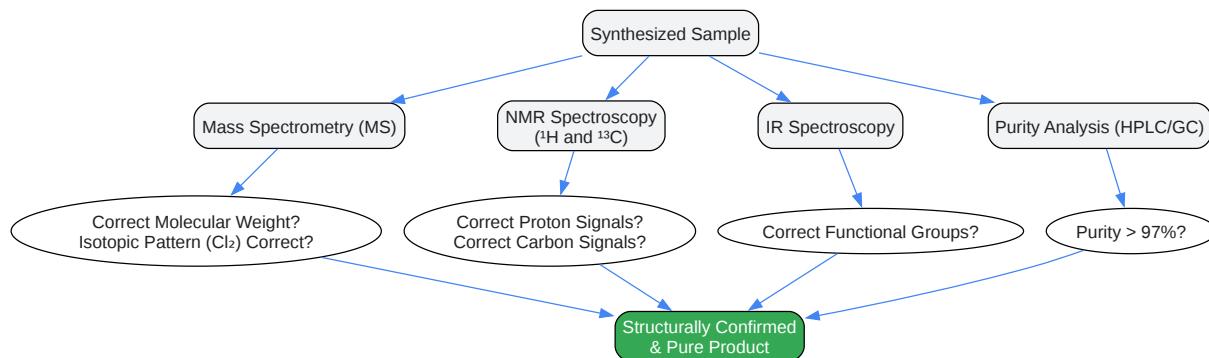
The synthetic utility of **2-Chloro-3-(chloromethyl)pyrazine** stems from its two distinct electrophilic centers, allowing for selective and sequential functionalization.

- Chloromethyl Group (-CH₂Cl): This site is highly susceptible to nucleophilic substitution via an S_N2 mechanism. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is typically fast and occurs under mild conditions.
- Ring Chloro Group (-Cl): The chlorine atom at the C2 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (S_NAr).^[12] This reactivity is due to the electron-withdrawing nature of the two nitrogen atoms in the ring. However, this reaction generally requires more forcing conditions (higher temperatures, stronger nucleophiles) compared to the substitution at the chloromethyl group.

Caption: Dual reactive sites for nucleophilic attack.

Application as a Key Intermediate for Varenicline

A prominent application of this compound is in the synthesis of Varenicline (marketed as Chantix), a prescription medication used to treat nicotine addiction.^[5] In the synthesis, **2-Chloro-3-(chloromethyl)pyrazine** serves as a crucial electrophile that reacts with a protected diamine intermediate. The reaction typically proceeds via nucleophilic attack from one of the amino groups onto the highly reactive chloromethyl carbon, forming a new carbon-nitrogen bond and constructing the core structure of the final drug molecule.^{[3][4]}


Analytical Characterization: A Self-Validating System

Confirming the identity and purity of **2-Chloro-3-(chloromethyl)pyrazine** is essential. A combination of spectroscopic techniques provides a self-validating system to ensure structural integrity.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the two protons of the chloromethyl group (-CH₂Cl), typically shifted downfield to around δ 4.8-5.0 ppm. The two aromatic protons on the pyrazine ring will

appear as two distinct signals (doublets) in the aromatic region, likely between δ 8.0-8.6 ppm.

- ^{13}C NMR Spectroscopy: The carbon spectrum will show five signals: one for the $-\text{CH}_2\text{Cl}$ carbon and four for the sp^2 -hybridized carbons of the pyrazine ring.
- Mass Spectrometry (MS): Mass spectrometry is invaluable for confirmation. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region will show three peaks: the M^+ peak (for $^{35}\text{Cl}_2$), the $\text{M}+2$ peak (for one ^{35}Cl and one ^{37}Cl), and the $\text{M}+4$ peak (for $^{37}\text{Cl}_2$), in an approximate ratio of 9:6:1. This pattern is a definitive fingerprint for the presence of two chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=N and C=C ring stretching ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and C-Cl bond stretching ($\sim 600\text{-}800\text{ cm}^{-1}$).

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural validation.

Safety, Handling, and Storage

Due to its reactivity, **2-Chloro-3-(chloromethyl)pyrazine** must be handled with appropriate care. It is classified as a hazardous substance.

Hazard Type	GHS Statement	Precautionary Action
Acute Toxicity	H302: Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product.
Corrosion/Irritation	H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection.
Respiratory Hazard	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [13]

Handling Procedures:

- Always handle this chemical inside a certified fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[\[14\]](#)[\[15\]](#)
- Avoid inhalation of vapors and contact with skin and eyes.[\[14\]](#) In case of contact, immediately flush the affected area with copious amounts of water.[\[14\]](#)[\[15\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[6\]](#)[\[11\]](#)
- The storage temperature should be maintained as recommended by the supplier, often refrigerated (e.g., 4°C).

Conclusion

2-Chloro-3-(chloromethyl)pyrazine, CAS 45660-95-5, is a cornerstone intermediate for medicinal chemists and process development scientists. Its dual reactivity, stemming from two chemically distinct chloro-substituents, provides a flexible platform for synthesizing complex heterocyclic targets. A thorough understanding of its properties, synthetic routes, reactivity profile, and handling requirements—as detailed in this guide—is paramount for leveraging its full potential in the efficient and safe development of next-generation pharmaceuticals.

References

- Time in Adams County, US. Google Search.
- 2-Chloro-3-(trifluoromethyl)pyrazine | 191340-90-6 | Benchchem. Benchchem.
- CAS 45660-95-5 **2-chloro-3-(chloromethyl)pyrazine**. Alfa Chemistry.
- **2-Chloro-3-(chloromethyl)pyrazine** CAS NO.45660-95-5. KAISA GROUP INC.
- **2-chloro-3-(chloromethyl)pyrazine** CAS NO.45660-95-5. Career Henan Chemical Co.
- **2-chloro-3-(chloromethyl)pyrazine** | 45660-95-5. Sigma-Aldrich.
- 45660-95-5 | CAS D
- Safety d
- Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl)]. ChemicalBook.
- **2-Chloro-3-(chloromethyl)pyrazine**. Key Organics.
- **2-Chloro-3-(chloromethyl)pyrazine** CAS NO.45660-95-5. LookChem.
- chemical label **2-chloro-3-(chloromethyl)pyrazine**. Santa Cruz Biotechnology.
- Safety D
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Varenicline synthesis. ChemicalBook.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M
- Preparation method of varenicline intermediate, varenicline and salt thereof.
- Pyrazines. Science of Synthesis.
- Processes for the preparation of varenicline and intermediates thereof.
- Process for preparing varenicline and intermediates for use therein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 5. US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 6. 2-chloro-3-(chloromethyl)pyrazine, CasNo.45660-95-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 2-Chloro-3-(chloromethyl)pyrazine, CasNo.45660-95-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 45660-95-5 | CAS DataBase [chemicalbook.com]
- 11. 2-Chloro-3-(chloromethyl)pyrazine, CasNo.45660-95-5 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemos.de [chemos.de]
- To cite this document: BenchChem. [2-Chloro-3-(chloromethyl)pyrazine CAS number 45660-95-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370283#2-chloro-3-chloromethyl-pyrazine-cas-number-45660-95-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com